1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and an isopropyl-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-isopropyl-2-methoxybenzenesulfonyl chloride.
Reaction with Piperazine: The sulfonyl chloride is then reacted with 4-methylpiperazine under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with receptors in biological systems, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
Uniqueness
Compared to similar compounds, 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and a sulfonyl group, suggest various biological activities that merit detailed investigation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₂S |
Molecular Weight | 270.36 g/mol |
CAS Number | 723743-29-1 |
SMILES | CC(C)Cc1cccc(c1)S(=O)(=O)N2CCN(C)CC2 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine moiety may also modulate receptor functions in various biological systems, contributing to its pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although detailed quantitative data is still required. For instance, compounds containing piperazine rings have shown efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have explored the anticancer potential of related sulfonamide compounds. These studies suggest that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate specific pathways affected by this compound .
Case Study 2: Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of piperazine derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Such modulation could position this compound as a candidate for treating neurological disorders .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-3-methylpyrazole | Antiviral, Anticancer |
1-(benzenesulfonyl)-4-methylpiperazine | Antimicrobial |
1-(4-fluorobenzenesulfonyl)-4-methylpiperazine | Neuropharmacological effects |
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12(2)13-5-6-14(20-4)15(11-13)21(18,19)17-9-7-16(3)8-10-17/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDSGBVDZHOJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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